molecular formula C10H20N2O3 B1375475 (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester CAS No. 642478-29-3

(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester

Número de catálogo: B1375475
Número CAS: 642478-29-3
Peso molecular: 216.28 g/mol
Clave InChI: MLTCALYMVICSBJ-JGVFFNPUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester is a chiral piperidine derivative that serves as a critical synthetic intermediate in pharmaceutical research and development . This compound is particularly valuable in the synthesis of complex molecules designed to target neurological and psychiatric disorders . Its defined stereochemistry and functional groups, including the hydroxy group and the tert-butoxycarbonyl (Boc) protected amine, make it a versatile precursor for constructing molecules with specific biological activity . Researchers utilize this building block to study structure-activity relationships and to create selective inhibitors for enzymes and receptors involved in the central nervous system, aiding in the optimization of drug candidates for enhanced efficacy and reduced side effects . The Boc protecting group can be readily removed under mild acidic conditions, enabling further functionalization of the piperidine nitrogen atom . For research purposes only. Not for diagnostic, therapeutic, or personal use. Store in a cool, dry place at 2-8°C .

Propiedades

IUPAC Name

tert-butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTCALYMVICSBJ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Stereoselective Alkynyl Addition and Ring Closure (Based on Renata Group's Approach)

A recent advanced method involves:

  • Preparation of an acetal-protected propiolaldehyde intermediate.
  • Stereoselective addition of a metal alkyne species (e.g., EtMgBr or n-BuLi activated alkyne) to a chiral aldehyde precursor to form an intermediate with high enantiomeric excess (>97%).
  • Ring closure under reductive amination conditions to form the piperidine ring with the desired (3R,4S) stereochemistry.
  • Subsequent hydrolysis and saponification steps to reveal the free carboxylic acid or hydroxyl functionalities.
  • Carbamate protection using tert-butyl carbamate reagents to install the tert-butyl ester group at the amino position.

This method yields the target compound with high stereochemical purity and good overall yield (up to 71% in some steps) without requiring chromatographic purification of intermediates, facilitating scalability.

Hydrogenation and Protective Group Manipulation

  • Hydrogenation of protecting groups (e.g., 1,5-dihydro-3H-2,4-benzodioxepin) under high pressure (up to 85 bar) or milder conditions with acid additives to avoid catalyst poisoning.
  • Opening of orthoester protecting groups and transesterification under acidic conditions to yield hydroxylated intermediates.
  • Final carbamate protection and saponification to afford the tert-butyl carbamate ester derivative.

This approach allows for selective deprotection and functional group transformations while preserving stereochemical integrity.

Alternative Synthetic Routes

  • Reductive amination of chiral aldehydes with amines followed by carbamate protection.
  • Use of chiral pool synthesis starting from natural amino acids or pipecolic acid derivatives, followed by selective hydroxylation and protection steps.
  • Enzymatic or chemoenzymatic methods for stereoselective hydroxylation and carbamate formation (less common but potential for green chemistry applications).

Data Table: Key Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Stereochemical Outcome Notes
1 Alkynyl Addition to Chiral Aldehyde EtMgBr or n-BuLi activated alkyne, THF, -78°C to RT 71 >97% ee High stereoselectivity, no chromatography needed
2 Ring Closure (Reductive Amination) Hydrogenation, Pearlman’s catalyst, 85 bar H2, 70°C 60 Retains stereochemistry Rate-limiting step, can be milder with acid
3 Hydrolysis and Saponification Aqueous acid/base N/A N/A Converts protecting groups to hydroxyl/carboxyl
4 Carbamate Protection Boc2O or tert-butyl carbamate reagents, base ~90 N/A Protects amine as tert-butyl carbamate ester

Research Findings and Notes

  • The stereoselective addition of metal alkynes to chiral aldehydes is a key step that determines the stereochemical outcome of the final product.
  • Protective group strategy is crucial to avoid side reactions and maintain stereochemical purity; tert-butyl carbamate is favored for its stability and ease of removal.
  • Hydrogenation conditions require optimization to prevent catalyst poisoning; addition of diluted acetic acid can facilitate milder reaction conditions.
  • The synthetic route is amenable to scale-up due to minimized purification steps and robust stereochemical control.
  • Limited physical data such as melting points or specific heat capacities are reported, indicating a need for further characterization in practical applications.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, ether, reflux.

    Substitution: SOCl2, pyridine, room temperature.

Major Products

    Oxidation: (3R,4S)-(3-Oxo-piperidin-4-yl)-carbamic acid tert-butyl ester.

    Reduction: (3R,4S)-(3-Hydroxy-piperidin-4-yl)-methanol.

    Substitution: (3R,4S)-(3-Chloro-piperidin-4-yl)-carbamic acid tert-butyl ester.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of complex organic molecules. Its chiral centers make it valuable in asymmetric synthesis, where it helps in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions due to its structural similarity to natural substrates. It is also employed in the development of enzyme inhibitors.

Medicine

Medically, this compound is investigated for its potential as a drug candidate. Its piperidine ring is a common feature in many pharmaceuticals, making it a promising scaffold for drug development.

Industry

Industrially, this compound is used in the production of agrochemicals and fine chemicals. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating biological pathways. The tert-butyl ester group helps in enhancing the compound’s stability and bioavailability.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ in ring size, substituents, and stereochemistry, influencing their physicochemical properties and applications. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Ring Type Applications
(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester 1268521-83-0 C₁₀H₁₉N₂O₃ 217.27 Hydroxy, tert-butyl carbamate Piperidine Pharmaceutical intermediate
(3R,4S)-(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester 2472560-02-2 C₁₀H₁₉NO₄ 217.13 Hydroxymethyl, tert-butyl carbamate Tetrahydrofuran Solubility enhancer in drug formulations
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester 1613023-55-4 C₉H₁₈N₂O₃ 202.25 Hydroxy, tert-butyl carbamate Pyrrolidine Intermediate for kinase inhibitors
(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester Not provided C₉H₁₆F₃N₂O₂ ~244.24 Fluoro, tert-butyl carbamate Pyrrolidine Metabolic stability enhancement
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate 544443-41-6 C₁₂H₂₄N₂O₂ 228.33 Dimethyl, tert-butyl carbamate Piperidine Neuropharmacological agents
rel-tert-Butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate 219975-81-2 C₁₁H₂₁NO₄ 231.29 Hydroxy, hydroxymethyl Piperidine Prodrug development

Key Comparative Insights

Ring Size and Stereochemical Impact
  • Piperidine vs. Pyrrolidine : The 6-membered piperidine ring (e.g., target compound) reduces ring strain compared to 5-membered pyrrolidine analogs (e.g., CAS 1613023-55-4), enhancing conformational flexibility for receptor binding . Pyrrolidine derivatives, however, exhibit faster metabolic clearance due to reduced steric hindrance .
  • Stereochemistry : Stereoisomers like (3S,4R) vs. (3R,4S) in pyrrolidine carbamates (: HG-6059 vs. QM-7867) demonstrate divergent biological activities, underscoring the importance of chiral resolution in synthesis .
Substituent Effects
  • Hydroxy vs.
  • Hydroxymethyl Groups : Tetrahydrofuran (CAS 2472560-02-2) and piperidine (CAS 219975-81-2) derivatives with hydroxymethyl substituents exhibit enhanced water solubility, making them suitable for parenteral formulations .

Actividad Biológica

(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester, also known by its CAS number 1628794-75-1, is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

The compound's molecular formula is C9H18N2O3C_9H_{18}N_2O_3 with a molecular weight of 202.25 g/mol. It possesses structural features that allow it to interact with biological targets effectively.

PropertyValue
Molecular FormulaC9H18N2O3C_9H_{18}N_2O_3
Molecular Weight202.25 g/mol
CAS Number1628794-75-1
Purity>95%

Research indicates that this compound may act through several mechanisms:

  • Inhibition of β-secretase : The compound has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid-beta plaques associated with AD. In vitro studies have reported an IC50 value of approximately 15.4 nM for this inhibition .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor (Ki = 0.17 μM), which could enhance cholinergic neurotransmission and counteract cognitive decline in AD patients .
  • Reduction of Oxidative Stress : The compound demonstrated a moderate protective effect against oxidative stress-induced cell death in astrocytes exposed to amyloid-beta peptide (Aβ1-42), suggesting potential neuroprotective properties .

In Vitro Studies

In vitro experiments have shown that treatment with this compound significantly increases cell viability in astrocytes subjected to Aβ1-42 toxicity. Specifically:

  • Cell viability improved from 43.78% (Aβ1-42 alone) to 62.98% when treated with the compound .

In Vivo Studies

In vivo studies using a scopolamine-induced model of AD revealed that while the compound reduced Aβ levels and β-secretase activity, the effects were not statistically significant compared to established treatments like galantamine . This suggests that while promising, further optimization of the compound's bioavailability and efficacy is necessary.

Case Studies

A notable study assessed the protective effects of the compound on astrocytes and its ability to mitigate Aβ-induced toxicity:

  • Study Design : Astrocytes were treated with Aβ1-42 in the presence or absence of the compound.
  • Results : The compound reduced cell death by approximately 20% compared to control groups treated with Aβ alone .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester with high enantiomeric purity?

  • Methodological Answer : The synthesis requires precise control of stereochemistry at the 3R and 4S positions. Key steps include:

  • Protection/deprotection strategies : Use tert-butyl chloroformate to introduce the carbamate group while preserving the hydroxyl group on the piperidine ring .
  • Chiral resolution : Employ chiral auxiliaries or enantioselective catalysts to ensure retention of the (3R,4S) configuration during ring closure.
  • Reaction conditions : Optimize temperature (e.g., 80°C for 18 hours in dioxane) and solvent polarity to minimize racemization .
    • Analytical verification via chiral HPLC or NMR is essential to confirm enantiopurity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Hydrolytic stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 25–60°C, monitoring degradation products via LC-MS .
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and exothermic events .
  • Key findings : The tert-butyl carbamate group is susceptible to acidic hydrolysis, requiring inert storage conditions (dry, <4°C) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to resolve stereochemistry (e.g., coupling constants for axial/equatorial hydroxyl protons) and verify tert-butyl group integration .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₁H₂₀N₂O₃) and fragmentation patterns .
  • Polarimetry : Measure specific optical rotation to validate enantiomeric purity .

Advanced Research Questions

Q. How does the stereochemistry of (3R,4S) configuration influence its biological activity compared to other diastereomers?

  • Methodological Answer :

  • Comparative studies : Synthesize (3S,4R), (3R,4R), and (3S,4S) diastereomers and evaluate binding affinity to target proteins (e.g., enzymes or receptors) via SPR or ITC .
  • Computational modeling : Use molecular docking (AutoDock Vina) to correlate stereochemistry with binding poses in active sites .
  • Data contradiction : Evidence suggests fluorinated analogs (e.g., 3-fluoro derivatives) show enhanced activity but require rigorous toxicity profiling to resolve conflicting reports .

Q. What experimental strategies can resolve contradictions in reported synthetic yields (e.g., 40–70%) for this compound?

  • Methodological Answer :

  • Parameter optimization : Screen solvents (methanol vs. dichloromethane), reductants (NaBH₄ vs. LiAlH₄), and reaction times to identify yield-limiting steps .
  • Byproduct analysis : Use LC-MS to detect intermediates (e.g., over-reduced or oxidized species) and adjust stoichiometry .
  • Scale-up challenges : Pilot batch reactions under inert atmospheres to suppress side reactions (e.g., tert-butyl group cleavage) .

Q. How can computational models predict the compound’s pharmacokinetic (PK) properties, such as logP and membrane permeability?

  • Methodological Answer :

  • LogP calculation : Use software like MarvinSuite or XLogP3 to estimate partition coefficients (experimental XLogP ~2.0) .
  • Membrane permeability : Apply the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell models, validated against computed topological polar surface area (70 Ų) .
  • ADMET profiling : Integrate QSAR models to predict CYP450 metabolism and plasma protein binding .

Q. What strategies mitigate risks associated with incomplete toxicity data for this compound?

  • Methodological Answer :

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • In vitro cytotoxicity : Use HepG2 or HEK293 cell lines to establish IC₅₀ values and compare with structurally similar compounds (e.g., fluorinated piperidines) .
  • Ecotoxicity assessment : Perform Daphnia magna or algae growth inhibition tests if environmental release is possible .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.